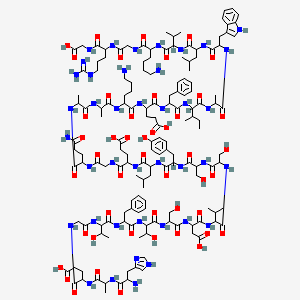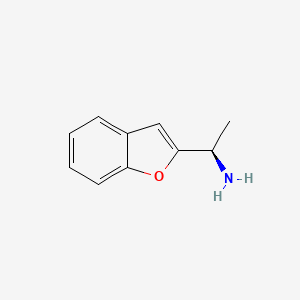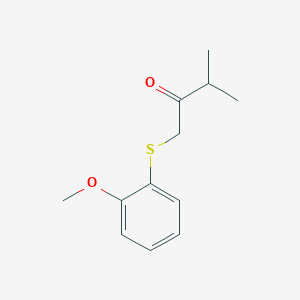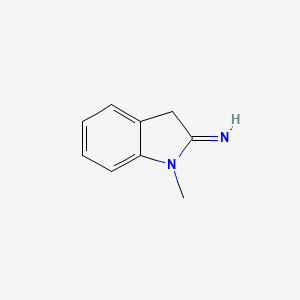
1-Methylindolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylindolin-2-imine is an organic compound with the molecular formula C9H10N2. It belongs to the class of indole derivatives, which are known for their diverse biological and pharmacological activities. The compound features a methyl group attached to the nitrogen atom of the indoline ring, which is further connected to an imine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindolin-2-imine can be synthesized through various methods. Another method includes the copper-catalyzed reaction of 3-benzyl-1-methylindolin-2-imine hydrochloride with 2-iodobenzyl bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as cuprous chloride and solvents like toluene or acetonitrile is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Methylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like diisobutylaluminum hydride (DIBAL-H) are used.
Substitution: Substitution reactions often involve halogenating agents and bases.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
1-Methylindolin-2-imine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylindolin-2-imine involves its interaction with various molecular targets and pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with biological molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-Alkyl-3-alkylindolin-2-imine hydrochlorides: These compounds share a similar indoline structure but differ in the alkyl groups attached to the nitrogen and imine positions.
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid have similar core structures but different functional groups and biological activities.
Uniqueness: 1-Methylindolin-2-imine is unique due to its specific methyl and imine substitutions, which confer distinct chemical reactivity and biological properties. Its ability to form stable imine bonds and participate in diverse chemical reactions makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-methyl-3H-indol-2-imine |
InChI |
InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-5,10H,6H2,1H3 |
InChI Key |
INYNVZLXYSLCCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
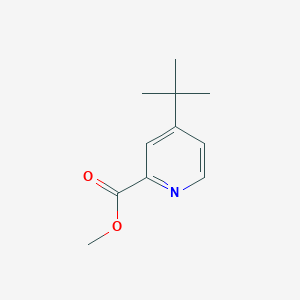
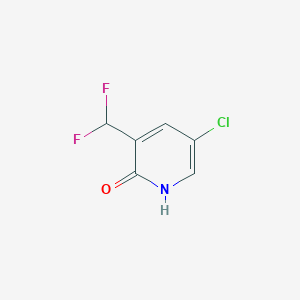
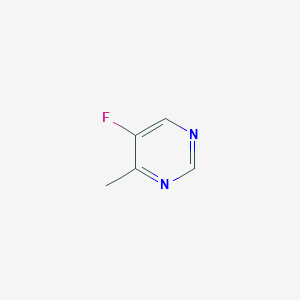

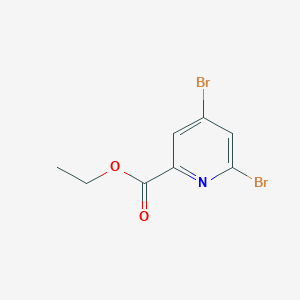


![4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13654911.png)
